molecular formula C17H29NO5 B606033 Benzyl-PEG5-Amine CAS No. 86770-77-6

Benzyl-PEG5-Amine

Katalognummer: B606033
CAS-Nummer: 86770-77-6
Molekulargewicht: 327.42
InChI-Schlüssel: OOHIPYDPAMVVIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-PEG5-Amine (CAS: 86770-77-6) is a polyethylene glycol (PEG) derivative featuring a benzyl-protecting group and a terminal primary amine. Its molecular formula is C₁₇H₂₉NO₅, with a molecular weight of 327.4 g/mol and a purity of ≥95% . The benzyl group serves to protect alcohol moieties during synthesis and can be removed via hydrogenolysis, while the amine group enables conjugation with carboxylic acids, activated NHS esters, and carbonyl compounds. The PEG5 spacer (5 ethylene oxide units) enhances hydrophilicity, improving solubility in aqueous media, making it valuable in drug delivery systems, PROTAC synthesis, and bioconjugation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl-PEG5-Amine is typically synthesized through a multi-step process involving the protection of the amine group, PEGylation, and subsequent deprotection. The synthesis begins with the protection of the amine group using a benzyl group. This is followed by the PEGylation process, where polyethylene glycol chains are attached to the protected amine. Finally, the benzyl protecting group is removed via hydrogenolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reaction time .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Benzyl-PEG5-Amine is extensively used in the development of polymer-drug conjugates for targeted drug delivery. The PEG component enhances the solubility and stability of therapeutic agents while reducing immunogenicity. By conjugating drugs to this compound, researchers can achieve more efficient delivery to specific tissues or cells, improving therapeutic efficacy .

Bioconjugation Techniques

The compound serves as a linker in bioconjugation processes, allowing for the stable attachment of biomolecules such as proteins, antibodies, or nucleic acids. The primary amine can react with carboxylic acids or activated esters to form stable conjugates without compromising biological activity. This application is crucial for creating targeted therapeutics and diagnostics .

Protein Modification

This compound is employed in pegylation, where PEG chains are attached to proteins to enhance their pharmacokinetic properties. This modification increases solubility, reduces degradation rates, and extends the half-life of proteins in circulation. Pegylated proteins are commonly used in therapeutic applications, including enzyme replacement therapies and biologics .

Surface Functionalization

In material science, this compound is utilized to modify surfaces for biocompatibility. By grafting this compound onto surfaces, researchers can prevent nonspecific protein adsorption and cell adhesion, which is essential for developing biomedical devices and implants that require non-fouling properties .

Chemistry Research

The compound is also significant in synthetic chemistry as a PEG linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). These molecules are designed for selective protein degradation, which has implications in cancer therapy and the treatment of neurodegenerative diseases.

Case Study 1: PROTAC Development

Research has demonstrated that this compound can effectively function as a linker in PROTAC design, facilitating the targeted degradation of oncogenic proteins. This approach holds promise for novel cancer therapies by leveraging the body's natural protein disposal system.

Case Study 2: Enhanced Drug Delivery

In a study focusing on polymer-drug conjugates utilizing this compound, researchers reported improved bioavailability and therapeutic outcomes for encapsulated drugs compared to non-conjugated forms. The hydrophilic nature of PEG significantly enhanced drug solubility in physiological conditions .

Safety Considerations

This compound is classified as hazardous under OSHA standards due to potential skin irritation and respiratory hazards. Appropriate safety measures should be taken when handling this compound in laboratory settings.

Wirkmechanismus

The mechanism of action of Benzyl-PEG5-Amine involves its ability to form stable amide bonds with carboxylic acids and NHS esters. The primary amine group reacts with these compounds to form amide linkages, which are crucial for the stability and functionality of the resulting molecules. In the context of PROTACs, this compound acts as a linker that connects two ligands, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural differences among PEG derivatives lie in their terminal functional groups and protective moieties, which dictate reactivity and applications.

Compound CAS Molecular Weight (g/mol) Functional Group 1 Functional Group 2 Key Applications
Benzyl-PEG5-Amine 86770-77-6 327.4 Benzyl (protective) Primary amine PROTACs, solubility enhancement
Benzyl-PEG5-Azide 86770-72-1 353.41 Benzyl Azide Click chemistry (e.g., CuAAC)
Benzyl-PEG5-NHBoc 2064292-55-1 ~437.5* Benzyl Boc-protected amine Controlled amine release
Propargyl-PEG5-Amine 1036204-60-0 275.34 Propargyl Primary amine Click chemistry (non-benzyl)
DOTA-PEG5-Amine HCl - ~650* DOTA (chelator) Amine Radiopharmaceuticals

*Estimated based on structural analogs.

Key Observations :

  • Benzyl Protection: Compounds like Benzyl-PEG5-Azide and Benzyl-PEG5-NHBoc retain the benzyl group, requiring hydrogenolysis for deprotection, whereas Propargyl-PEG5-Amine lacks this feature .
  • Terminal Reactivity : The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC), while Boc-protected amines allow for controlled deprotection under acidic conditions .

PEG Chain Length and Solubility

PEG chain length directly impacts solubility, steric hindrance, and molecular weight.

Compound PEG Units Molecular Weight (g/mol) Solubility in Water
Benzyl-PEG2-Amine 2 ~231* Moderate
This compound 5 327.4 High
Benzyl-PEG8-Amine 8 ~407.5* Very High

*Derived from analogs (e.g., Propargyl-PEG8-Amine: 407.5 g/mol ).

Key Observations :

  • Longer PEG chains (e.g., PEG8) enhance hydrophilicity but increase molecular weight, which may affect biodistribution in drug delivery .
  • This compound balances solubility and steric effects for conjugation efficiency .

Antibody-Drug Conjugates (ADCs)

  • This compound: Used in non-cleavable linkers for stable payload attachment .
  • Mal-amido-PEG2-Acid : Targets cysteine residues via maleimide-thiol chemistry, unlike amine-reactive PEG5 derivatives .

Biologische Aktivität

Benzyl-PEG5-Amine is a polyethylene glycol (PEG) derivative that has garnered attention in the fields of drug development and molecular biology due to its unique properties and applications. This compound features a benzyl protecting group along with a free terminal amine, making it versatile for various biological applications, particularly in the design of PROTACs (PROteolysis TArgeting Chimeras).

  • Molecular Formula : C17H29NO5
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 86770-77-6
  • Structure : Contains a PEG linker which enhances solubility in aqueous environments.

The benzyl group serves as a protective moiety for alcohol functionalities, which can be removed through hydrogenolysis, allowing for further chemical modifications. The terminal amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds, facilitating the synthesis of complex biomolecules .

1. PROTAC Development

This compound is primarily utilized as a linker in the synthesis of PROTACs. These are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation, thus providing a novel approach to modulating protein levels within cells. The incorporation of PEG linkers like this compound enhances solubility and bioavailability, which are critical for therapeutic efficacy .

2. Cellular Uptake and Stability

Research indicates that PEGylated compounds generally exhibit improved cellular uptake and reduced immunogenicity compared to their non-PEGylated counterparts. The hydrophilic nature of PEG helps in maintaining solubility in physiological conditions, which is beneficial for drug delivery systems .

Case Studies

  • Study on PROTAC Efficacy
    • A study demonstrated that PROTACs synthesized using this compound effectively targeted and degraded specific proteins involved in cancer progression. The study highlighted the ability of these PROTACs to induce apoptosis in cancer cells by selectively degrading anti-apoptotic proteins .
  • Nanocarrier Systems
    • Another investigation explored the use of nanocarriers incorporating this compound for delivering siRNA and small molecules to resistant cancer cells. Results showed significant tumor growth inhibition when these nanocarriers were used compared to traditional delivery methods .

Comparative Analysis

The following table summarizes the key characteristics of this compound compared to other common linkers used in PROTAC synthesis:

PropertyThis compoundOther Linkers (e.g., Linker X)
SolubilityHighVariable
Molecular Weight327.4 g/molTypically higher
ReactivityModerateHigh (depends on structure)
ApplicationPROTACsBroad (varies by linker type)

Mechanistic Insights

The mechanism by which this compound enhances the efficacy of PROTACs involves:

  • Targeting Specificity : The choice of E3 ligase and the target protein dictate the specificity of degradation.
  • Linker Length and Flexibility : The PEG component provides necessary flexibility, allowing optimal spatial arrangement for effective binding between the PROTAC and its targets .

Q & A

Q. Basic: What are the recommended methods for synthesizing Benzyl-PEG5-Amine, and how can its structure be confirmed?

Methodological Answer :
Synthesis typically involves coupling a benzyl group to a PEG5-amine backbone via reductive amination or carbodiimide-mediated conjugation. Key steps include:

  • Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the PEG chain. Monitor pH to ensure amine reactivity (e.g., maintain pH 7–8 for carbodiimide coupling) .
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts .
  • Structural Confirmation : Perform ¹H/¹³C NMR to verify PEG spacer integrity and benzyl group attachment. Mass spectrometry (MS) (e.g., MALDI-TOF) confirms molecular weight (C₁₇H₂₉NO₅, MW 335.4 g/mol) .
  • Cross-Validation : Compare spectral data with reference standards in databases like NIST Chemistry WebBook for PEG-amine derivatives .

Q. Basic: Which analytical techniques are most reliable for assessing the purity and molecular weight of this compound?

Methodological Answer :

  • Purity Analysis :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Impurity peaks (<1%) indicate residual solvents or unreacted precursors .
    • TLC (silica gel, chloroform/methanol 9:1) provides rapid purity estimates but requires validation via quantitative methods .
  • Molecular Weight Verification :
    • Gel Permeation Chromatography (GPC) calibrated with PEG standards determines polydispersity (PDI <1.1 indicates high purity) .
    • High-Resolution MS resolves isotopic patterns, ensuring no PEG chain truncation .

Q. Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

Methodological Answer :

  • Root-Cause Analysis :
    • Variable Screening : Use Design of Experiments (DoE) to isolate factors (e.g., temperature, catalyst loading) affecting yield discrepancies .
    • Replicate Studies : Repeat protocols from literature with strict adherence to reported conditions. Compare yields and characterize intermediates via FT-IR to identify side reactions .
  • Data Reconciliation : Apply statistical tools (e.g., Grubbs' test) to identify outliers. Cross-reference with patents or academic datasets (e.g., Sigma-Aldrich technical notes) to validate plausible yield ranges .

Q. Advanced: What strategies optimize the integration of this compound into drug delivery systems while maintaining bioactivity?

Methodological Answer :

  • Conjugation Design :
    • Linker Stability : Test pH-sensitive (e.g., hydrazone) or enzyme-cleavable linkers to ensure controlled release. Use fluorescence quenching assays to monitor payload retention .
    • Biodistribution Studies : Label the compound with ³H or ¹⁴C isotopes and track accumulation in target tissues via scintillation counting .
  • Bioactivity Validation :
    • In Vitro Cytotoxicity : Compare IC₅₀ values of conjugated vs. free drugs using MTT assays. Ensure PEGylation does not hinder receptor binding .

Q. Basic: How can researchers ensure data reliability when characterizing this compound’s physicochemical properties?

Methodological Answer :

  • Standardization :
    • Reference Materials : Use NIST-traceable standards for calibration (e.g., melting point standards for DSC analysis) .
    • Triplicate Measurements : Report mean ± SD for critical parameters like solubility and logP .
  • Peer Validation : Share raw data (e.g., NMR spectra) with collaborators for independent verification .

Q. Advanced: What methodologies address stability challenges of this compound under varying storage conditions?

Methodological Answer :

  • Degradation Pathways :
    • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for oxidation (PEG chain cleavage) or hydrolysis (benzyl-amine bond rupture) .
    • Lyophilization : Assess residual moisture (<1%) via Karl Fischer titration to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or buffer solutions (pH 5–6) to mitigate degradation .

Q. Advanced: How should researchers troubleshoot purification challenges specific to this compound?

Methodological Answer :

  • Column Optimization :
    • Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted amines) using a DEAE column and NaCl gradient .
    • Reverse-Phase HPLC : Adjust acetonitrile content to resolve PEG-related oligomers .
  • Alternative Techniques :
    • Membrane Filtration : Use tangential flow filtration (TFF) with 3 kDa MWCO membranes to concentrate the product .

Q. Basic: What ethical and documentation practices are critical when publishing research on this compound?

Methodological Answer :

  • Data Integrity :
    • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Deposit spectra in repositories like Zenodo .
    • Plagiarism Checks : Use Turnitin or iThenticate to validate originality, especially for synthetic protocols .
  • Ethical Compliance :
    • Safety Reporting : Disclose hazards (e.g., amine reactivity) per OSHA guidelines and include SDS references .

Eigenschaften

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHIPYDPAMVVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.